3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one
Overview
Description
3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one is a complex organic compound that features a unique structure combining a benzo[a]fluorene core with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, which is then coupled with the benzo[a]fluorene core. The key steps include:
Formation of the Piperidine Ring: This involves the alkylation of a suitable precursor, such as lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one, with methyl iodide, followed by reduction and rearrangement to generate a benzyl-protected piperidine intermediate.
Coupling with Benzo[a]fluorene Core: The benzyl-protected piperidine intermediate is then deprotected and coupled with the benzo[a]fluorene core through amide formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxyl and piperidine groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-5-methylpiperidin-2-yl derivatives: These compounds share the piperidine ring structure and exhibit similar chemical reactivity.
Benzo[a]fluorene derivatives: Compounds with the benzo[a]fluorene core are structurally similar and may have comparable applications.
Uniqueness
The uniqueness of 3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one lies in its combination of the piperidine ring and benzo[a]fluorene core, which imparts distinct chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
3-hydroxy-9-[1-(3-hydroxy-5-methylpiperidin-2-yl)ethyl]-10,11b-dimethyl-2,3,4,6,6b,7,8,10a-octahydro-1H-benzo[a]fluoren-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO3/c1-14-11-22(30)25(28-13-14)16(3)19-7-8-20-21-6-5-17-12-18(29)9-10-27(17,4)24(21)26(31)23(20)15(19)2/h5,14,16,18,20,22-23,25,28-30H,6-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOLXONPOHXANX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(NC1)C(C)C2=C(C3C(CC2)C4=C(C3=O)C5(CCC(CC5=CC4)O)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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